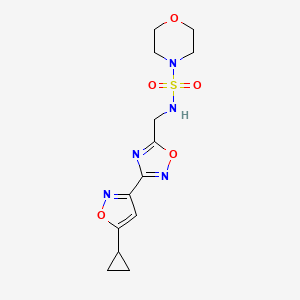
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N5O5S and its molecular weight is 355.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Isoxazole group : A five-membered ring with one nitrogen and one oxygen atom.
The molecular formula for this compound is C12H14N4O3S, and it has a molecular weight of approximately 298.34 g/mol.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in inflammatory pathways. Notably, it has been studied as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in the immune response.
Key Findings:
- NLRP3 Inhibition : The compound has shown promising results in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The IC50 value for this inhibition has been reported to be around 0.91 µM in cellular assays, indicating potent activity against this target .
- Cytotoxicity Assessment : In studies conducted on J774A.1 macrophage cells and HEK293 cells, the compound exhibited low cytotoxicity at concentrations significantly above its IC50 value, suggesting a favorable safety profile for therapeutic applications .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Value/Result | Reference |
|---|---|---|
| IC50 against NLRP3 inflammasome | 0.91 µM | |
| Cytotoxicity (J774A.1 cells) | No significant cytotoxicity | |
| Cytotoxicity (HEK293 cells) | 19% reduction at 10 µM |
Study 1: In Vivo Efficacy
In an animal model assessing the effects of the compound on IL-1β production (a cytokine associated with inflammation), treatment with this compound resulted in approximately 75% suppression of IL-1β levels when administered intraperitoneally at a dose of 10 mg/kg. This suggests that the compound not only inhibits NLRP3 but also effectively reduces inflammatory cytokine production in vivo .
Study 2: Structure Activity Relationship (SAR)
In comparative studies with other sulfonamide derivatives, modifications to the sulfonamide moiety were found to significantly affect inhibitory potency against the NLRP3 inflammasome. This underscores the importance of structural components in optimizing biological activity .
Propiedades
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S/c19-24(20,18-3-5-21-6-4-18)14-8-12-15-13(17-23-12)10-7-11(22-16-10)9-1-2-9/h7,9,14H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNZFFYVHKWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














